

Technical Whitepaper: The 113-O12B Lipid Nanoparticle System for Targeted mRNA Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 113-O12B

Cat. No.: B11929559

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Audience: Researchers, scientists, and drug development professionals.

Abstract: The delivery of messenger RNA (mRNA) therapeutics presents a significant challenge, requiring advanced carrier systems to protect the fragile mRNA molecule and ensure its delivery to specific target tissues. The **113-O12B** lipid nanoparticle (LNP) system represents a novel approach to mRNA delivery, specifically designed for enhanced targeting of lymph nodes.^{[1][2]} This technical guide provides an in-depth overview of the **113-O12B** LNP system, its mechanism of mRNA encapsulation, and its performance characteristics. Detailed experimental protocols and workflow visualizations are provided to facilitate understanding and application of this technology.

Introduction to the 113-O12B LNP System

113-O12B is a proprietary ionizable lipid that is a key component of a sophisticated lipid nanoparticle (LNP) system for the delivery of mRNA.^{[1][2]} Unlike small molecules that may bind directly to mRNA to modulate its function, the interaction of the **113-O12B** system with mRNA is at the level of formulation, where it encapsulates and protects the mRNA for targeted in vivo delivery.^{[1][2]} This system has been specifically engineered to target lymph nodes, making it a promising vehicle for mRNA-based cancer vaccines and immunotherapies.^{[1][2]}

The efficacy of LNP-based mRNA delivery systems is dependent on the composition of the lipids used.^{[3][4]} These formulations typically consist of four main components:

- **Ionizable Cationic Lipids:** These lipids are positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA during formulation.^{[1][5]} At physiological pH, they become neutral, reducing toxicity.^{[1][5]} **113-O12B** is a novel ionizable lipid in this class.^{[1][2]}
- **Phospholipids:** These lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), are structural components that contribute to the formation of the lipid bilayer of the nanoparticle.
- **Cholesterol:** Cholesterol is incorporated to enhance the stability and rigidity of the LNP structure.^[1]
- **PEGylated Lipids:** These lipids have a polyethylene glycol (PEG) chain attached, which helps to stabilize the nanoparticles and prevent their aggregation. The PEG shield also reduces clearance by the immune system, prolonging circulation time.

Mechanism of mRNA Encapsulation and Delivery

The encapsulation of mRNA into the **113-O12B** LNP system is typically achieved through a rapid mixing process, often using a microfluidic device.^{[3][4]} In this process, an ethanolic solution containing the lipid mixture (including **113-O12B**) is rapidly mixed with an acidic aqueous solution containing the mRNA.^{[3][4]} The low pH of the aqueous solution ensures that the ionizable lipid **113-O12B** is protonated and carries a positive charge, enabling it to electrostatically interact with the negatively charged phosphate backbone of the mRNA.^{[3][4]} This interaction leads to the formation of a condensed core, which is then surrounded by the other lipid components to form the final LNP structure. The resulting nanoparticles protect the mRNA from degradation by nucleases in the bloodstream and facilitate its uptake by target cells.

The specific chemical structure of **113-O12B** is designed to promote delivery to lymph nodes following subcutaneous injection.^[2] This targeted delivery is crucial for applications such as cancer vaccines, where the goal is to deliver the mRNA to antigen-presenting cells (APCs) in the lymph nodes to elicit a robust anti-tumor immune response.^[5]

Quantitative Data and Performance Characteristics

The **113-O12B** LNP system has demonstrated superior performance in preclinical models for targeted mRNA delivery to lymph nodes, especially when compared to LNPs formulated with other ionizable lipids like ALC-0315, a component of the FDA-approved COVID-19 vaccine, Comirnaty.[2]

| Parameter | 113-O12B LNP System | Reference LNP System (e.g., ALC-0315) | Reference |
|--------------------------------|--------------------------------|---------------------------------------|-----------|
| Primary Target Tissue | Lymph Nodes | Liver | [2] |
| mRNA Expression in Liver | Significantly Reduced | High | [2] |
| mRNA Expression in Lymph Nodes | Higher | Lower | [2] |
| Induced Immune Response | Robust CD8+ T Cell Response | Variable | [5] |
| Tumor Inhibition | Significant in melanoma models | Not specified | [5] |

Experimental Protocols

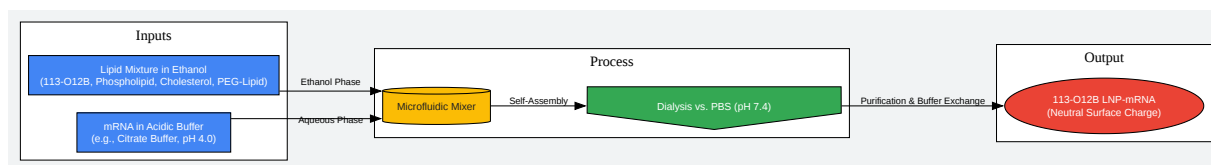
This protocol describes a typical method for formulating **113-O12B** LNPs using a microfluidic device.

- Preparation of Lipid Stock Solution:
 - Dissolve the **113-O12B** ionizable lipid, phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio.
- Preparation of mRNA Solution:
 - Dilute the mRNA transcript in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
- Microfluidic Mixing:

- Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
- Place the syringes onto a syringe pump connected to a microfluidic mixing device.
- Set the flow rates to achieve a desired ratio of aqueous to ethanol phases (e.g., 3:1).
- Initiate the flow to allow for rapid mixing, which leads to the spontaneous self-assembly of the LNPs.
- Purification and Buffer Exchange:
 - Collect the resulting LNP solution.
 - Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and neutralize the particle surface charge. This is typically done using a dialysis cassette with an appropriate molecular weight cutoff.
- Sterilization:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
- Particle Size and Polydispersity Index (PDI) Measurement:
 - Use Dynamic Light Scattering (DLS) to determine the average particle size and PDI of the LNPs. The PDI provides a measure of the size distribution of the nanoparticle population.
- Encapsulation Efficiency Quantification:
 - The encapsulation efficiency can be determined using a fluorescent dye-based assay, such as the RiboGreen assay.
 - Measure the fluorescence of the LNP sample before and after the addition of a membrane-lysing surfactant (e.g., Triton X-100).
 - The fluorescence before lysis corresponds to the free, unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.

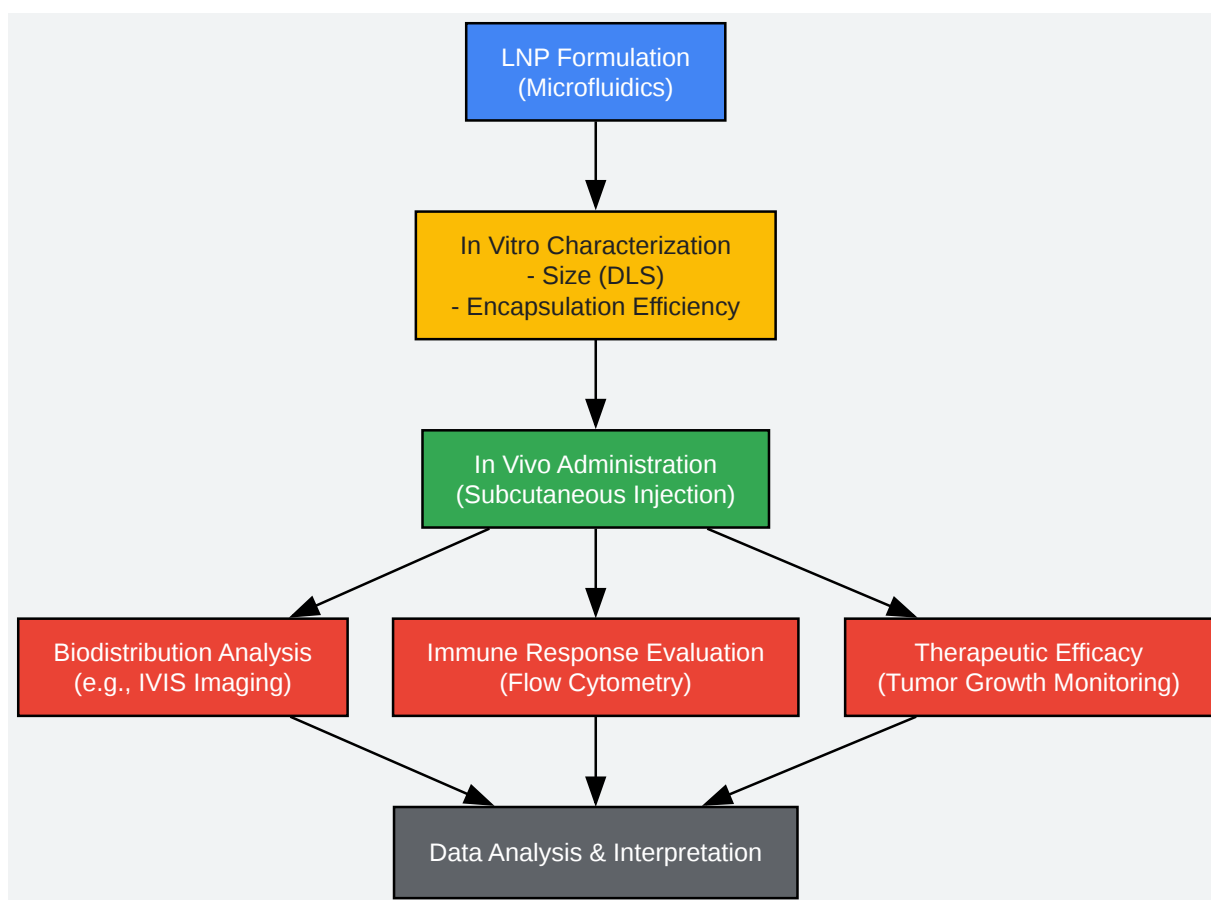
- Calculate the encapsulation efficiency as: $(\text{Total mRNA} - \text{Free mRNA}) / \text{Total mRNA} \times 100\%$.
- Animal Model:
 - Use a relevant animal model, such as a mouse model of melanoma (e.g., B16F10).[\[5\]](#)
- Administration:
 - Administer the **113-O12B** LNP-mRNA formulation via subcutaneous injection.[\[2\]](#)
- Assessment of mRNA Expression:
 - If the mRNA encodes a reporter protein (e.g., luciferase), use in vivo imaging systems (IVIS) to quantify protein expression in the lymph nodes and other organs at various time points post-injection.
- Evaluation of Immune Response:
 - At selected time points, harvest spleens and lymph nodes from the animals.
 - Use techniques such as flow cytometry to analyze the activation and proliferation of specific immune cells, such as CD8+ T cells.[\[5\]](#)
- Tumor Growth Inhibition Study:
 - In a tumor-bearing animal model, administer the LNP-mRNA vaccine at specified intervals.
 - Monitor tumor growth over time by measuring tumor volume.
 - Compare the tumor growth in treated animals to control groups to determine the therapeutic efficacy.[\[5\]](#)

Visualizations



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Caption: LNP-mRNA Formulation Workflow.



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Caption: In Vivo Evaluation Workflow.

Conclusion

The **113-O12B** lipid nanoparticle system is a significant advancement in the field of mRNA delivery. Its ability to specifically target lymph nodes makes it an ideal candidate for the development of next-generation mRNA vaccines and immunotherapies. The data suggests that this system can achieve high levels of mRNA expression in the desired target tissue while minimizing off-target effects, such as expression in the liver. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug developers looking to leverage this promising technology for therapeutic applications. Further research and clinical development will be crucial to fully realize the potential of the **113-O12B** LNP system in treating a wide range of diseases.

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- To cite this document: BenchChem. [Technical Whitepaper: The 113-O12B Lipid Nanoparticle System for Targeted mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929559#113-o12b-and-its-interaction-with-mrna-molecules]

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